molecular formula C21H18BrClN2O3S B11639390 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide

Cat. No.: B11639390
M. Wt: 493.8 g/mol
InChI Key: KBCLIWHVEPTIFA-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: Reacting 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation: Reacting the sulfonamide with 2-chlorophenylacetic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of bromine and chlorine atoms.

    Oxidation and reduction: Depending on the functional groups involved.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.

    Biological Studies: Investigating its effects on various biological pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-Chlorophenyl)acetamide: Lacks the sulfonamide group but shares the acetamide structure.

    4-Bromobenzenesulfonamide: Contains the sulfonamide group but lacks the acetamide structure.

Uniqueness

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18BrClN2O3S

Molecular Weight

493.8 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C21H18BrClN2O3S/c22-17-10-12-18(13-11-17)29(27,28)25(14-16-6-2-1-3-7-16)15-21(26)24-20-9-5-4-8-19(20)23/h1-13H,14-15H2,(H,24,26)

InChI Key

KBCLIWHVEPTIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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